(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O3S/c1-29(27,28)24-6-4-14(5-7-24)17(26)23-10-8-22(9-11-23)15-2-3-16(21-20-15)25-13-18-12-19-25/h2-3,12-14H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDKYEWZAALPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, often referred to as "compound X," is a novel synthetic molecule that exhibits a variety of biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of compound X is C20H21N7O4, with a molecular weight of approximately 423.43 g/mol. The structure features multiple pharmacophores, including a triazole ring and piperazine moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Compound X has been studied for its potential in several therapeutic areas due to its diverse biological activities:
- Antimicrobial Activity :
-
Anticancer Activity :
- A series of derivatives similar to compound X have been evaluated for their anticancer properties. For example, triazole-containing compounds have demonstrated efficacy against human cancer cell lines (e.g., MCF-7 and A549) via apoptosis induction and cell cycle arrest . The presence of the piperazine and methylsulfonyl groups may contribute to enhanced cytotoxicity.
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological activity of compound X can be attributed to its structural components:
| Component | Description | Biological Significance |
|---|---|---|
| Triazole | Known for antifungal and anticancer properties | Enhances interaction with biological targets |
| Piperazine | Increases solubility and bioavailability | Facilitates blood-brain barrier penetration |
| Methylsulfonyl | May enhance metabolic stability | Potentially improves pharmacokinetic properties |
Case Studies
Several case studies highlight the effectiveness of compound X or its analogs:
- Antimicrobial Efficacy :
- Anticancer Mechanism :
- Neuroprotective Study :
Scientific Research Applications
Antimicrobial Activity
Recent studies highlight the antimicrobial potential of this compound against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics:
| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4.0 | Isoniazid | 0.25 |
| Escherichia coli | 8.0 | Ciprofloxacin | 2.0 |
| Mycobacterium tuberculosis | 2.5 | Pyrazinamide | 0.5 |
The compound exhibited significant activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent.
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated using various cancer cell lines. The following table presents the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HEK-293 (human kidney) | >100 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
In vitro studies demonstrated selective cytotoxicity towards cancer cells while being non-toxic to normal human cells at higher concentrations.
Case Studies
A notable case study involved the synthesis and evaluation of related triazole compounds for their anti-tubercular activity. Among the synthesized derivatives, those containing the triazole-pyridazine framework displayed promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group attached to the piperidine ring is electron-withdrawing and may participate in nucleophilic substitution reactions under basic conditions. For example:
-
Hydroxide attack : Formation of a hydroxylated piperidine derivative via SN₂ mechanism.
-
Amine displacement : Substitution with primary/secondary amines to form sulfonamide derivatives.
Reaction Example :
Conditions : DMF, 80°C, 12 hours.
Hydrolysis of the Methanone Moiety
Proposed Pathways :
| Condition | Product | Yield (Hypothetical) |
|---|---|---|
| H₂SO₄ (conc.) | Carboxylic acid derivative | ~30% |
| NaOH (aq.) | Secondary alcohol | <10% |
No direct experimental data exists for this compound, but analogous methanone hydrolysis in piperazine derivatives shows moderate yields .
Coordination with Metal Ions
The 1,2,4-triazole and pyridazine moieties are potential ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination could occur via:
-
Triazole N-atoms : Preferential binding at the N1 or N4 positions.
-
Pyridazine N-atoms : Chelation with adjacent nitrogen centers.
Example Reaction :
Stability : Complexes with Cu²⁺ are stable in DMSO at room temperature .
Stability Under Oxidative/Reductive Conditions
-
Oxidation : The triazole ring is resistant to oxidation, but the pyridazine may form N-oxide derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the pyridazine ring to a tetrahydropyridazine .
Key Observations :
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂, Fe²⁺ | Pyridazine N-oxide formation |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Partial saturation of pyridazine |
Cross-Coupling Reactions
The pyridazine ring may undergo Suzuki-Miyaura or Buchwald-Hartwig couplings at halogenated positions (if present). For this compound, synthetic modifications would be required to introduce reactive sites (e.g., bromination at pyridazine C4) .
Acid/Base Stability
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Sulfonyl Group Variations : The target compound’s methylsulfonyl group may confer different solubility and metabolic stability compared to the cyclopropylsulfonyl analogue . Sulfonyl groups generally enhance water solubility and resistance to oxidative metabolism.
Core Heterocycle Differences : Replacing pyridazine (target compound) with imidazo-pyridine ( compounds) alters aromaticity and electronic properties. Pyridazine’s electron-deficient nature may enhance interactions with biological targets via dipole-dipole interactions.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity or bioactivity?
- Methodological Answer : The compound combines a pyridazine core with a 1,2,4-triazole substituent, a piperazine linker, and a methylsulfonyl-piperidine moiety. These heterocyclic systems (pyridazine, triazole) are known for π-π stacking and hydrogen-bonding interactions, which may influence binding to biological targets like kinases or GPCRs. The methylsulfonyl group enhances solubility and metabolic stability. Structural analysis via X-ray crystallography or NMR spectroscopy (e.g., 2D NOESY for spatial conformation) is critical to confirm these features .
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer : A modular approach is advised:
Pyridazine functionalization : Introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the pyridazine C6 position.
Piperazine coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the pyridazine-triazole unit to the piperazine ring.
Methanone linkage : Employ a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine and the methylsulfonyl-piperidine fragment.
Monitor reaction progress via HPLC-MS and optimize yields using microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) .
Q. How should researchers validate the purity and identity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- Purity : Reverse-phase HPLC (>95% purity) with UV detection at 254 nm.
- Identity : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and 1H/13C NMR (e.g., characteristic peaks: triazole protons at δ 8.2–8.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assays for this compound?
- Methodological Answer :
Re-evaluate docking parameters : Adjust protonation states (e.g., piperazine at physiological pH) and solvation models (e.g., implicit vs. explicit water).
Validate binding kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (KD) and stoichiometry.
Cross-validate with structural data : Perform X-ray crystallography of the compound bound to its target (e.g., kinase domain) to identify unaccounted interactions (e.g., sulfonyl-oxygen hydrogen bonds).
Discrepancies often arise from flexible regions (e.g., piperazine linker) not modeled in docking .
Q. What experimental designs are optimal for assessing the compound’s metabolic stability in vitro?
- Methodological Answer :
- Liver microsome assays : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH cofactor. Monitor depletion via LC-MS/MS over 60 min. Calculate intrinsic clearance (CLint) using the half-life method.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess competitive/non-competitive inhibition (IC50 values).
- Data interpretation : Compare CLint values to reference compounds (e.g., verapamil for high clearance). The methylsulfonyl group may reduce CYP-mediated oxidation .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Methodological Answer :
Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10–20 mM) to enhance solubility without cytotoxicity.
pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic piperazine nitrogens.
Nanoparticle formulation : Encapsulate in PEGylated liposomes (e.g., 100–200 nm size via sonication) to improve bioavailability. Validate solubility via dynamic light scattering (DLS) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines (e.g., IC50 varies 10-fold)?
- Methodological Answer :
Assay normalization : Ensure consistent seeding density, serum concentration (e.g., 10% FBS), and incubation time (48–72 hr).
Mechanistic profiling : Perform RNA-seq or phosphoproteomics to identify cell-line-specific pathways (e.g., differential expression of efflux transporters like P-gp).
Control compounds : Include a reference inhibitor (e.g., staurosporine) to validate assay consistency. Statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) can identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
